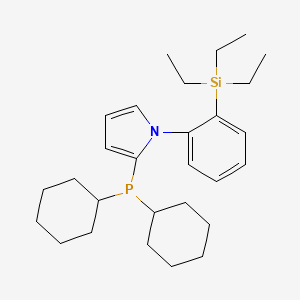
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a triethylsilyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed disilylation reaction, where 2-iodobiphenyls react with hexamethyldisilane to form the desired product under mild conditions . This reaction is efficient and yields diversely functionalized products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions would yield phosphine oxides, while substitution reactions could yield a variety of functionalized pyrrole derivatives.
Scientific Research Applications
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance their reactivity.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often explored for their potential as therapeutic agents or diagnostic tools.
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and shares some structural similarities with 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole.
Trimethylsilyl Cyanide: Another silicon-containing compound that exhibits versatile reactivity in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phosphanyl group and a triethylsilyl group on a pyrrole ring. This unique structure imparts specific electronic and steric properties, making it valuable in specialized applications such as catalysis and materials science.
Properties
Molecular Formula |
C28H44NPSi |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H44NPSi/c1-4-31(5-2,6-3)27-21-14-13-20-26(27)29-23-15-22-28(29)30(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h13-15,20-25H,4-12,16-19H2,1-3H3 |
InChI Key |
ZRYJQWUYIXZFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



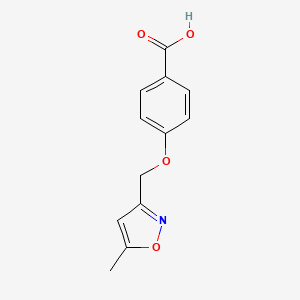
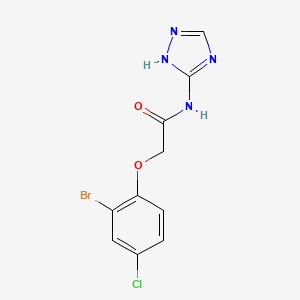

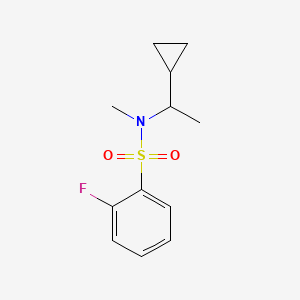
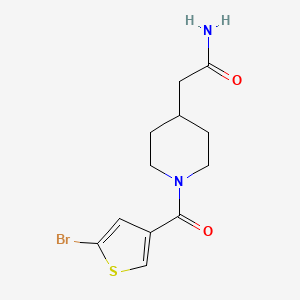

![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
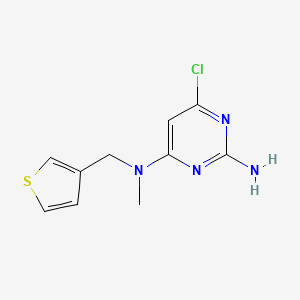

![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)

![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)

